molecular formula C30H24FN3O2 B2667792 N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923173-06-2

N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2667792
CAS RN: 923173-06-2
M. Wt: 477.539
InChI Key: TVNPWIIOPNDBGX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H24FN3O2 and its molecular weight is 477.539. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Naphthyridine derivatives have been investigated for their antibacterial activities. Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, identifying several that showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Antiviral (HIV) Applications

Naphthyridine derivatives have also shown promise as HIV-1 integrase inhibitors. Embrey et al. (2005) developed compounds with low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cells, highlighting their potential in antiviral therapy (Embrey et al., 2005).

Cytotoxic Activities

Investigations into the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones by Deady et al. (2005) revealed potent cytotoxicity against murine leukemia and lung carcinoma, with some derivatives showing significant potency, indicating their potential as antitumor agents (Deady et al., 2005).

Material Science Applications

In the field of materials science, naphthalene tetracarboxylic diimides derivatives have been utilized in the fabrication of organic field-effect transistors (OFETs), demonstrating the versatility of naphthyridine derivatives beyond biomedical applications. Peng and Li (2018) synthesized derivatives functionalized with halogen elements, achieving electron mobility up to 1.8 × 10−1 cm2v−1s−1, showcasing their potential in electronic applications (Peng & Li, 2018).

properties

IUPAC Name

N,N-dibenzyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FN3O2/c31-26-15-13-24(14-16-26)21-34-28-25(12-7-17-32-28)18-27(30(34)36)29(35)33(19-22-8-3-1-4-9-22)20-23-10-5-2-6-11-23/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNPWIIOPNDBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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